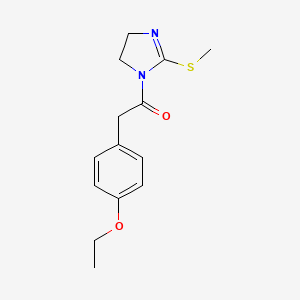

2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Description

2-(4-Ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a substituted imidazole derivative characterized by a 4,5-dihydroimidazole (imidazoline) core linked to a 4-ethoxyphenyl group via an ethanone bridge. This compound belongs to a class of molecules explored for their structural versatility in medicinal chemistry, particularly as intermediates in drug synthesis or as ligands for biological targets .

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-3-18-12-6-4-11(5-7-12)10-13(17)16-9-8-15-14(16)19-2/h4-7H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUDQQOGZGDLPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816544 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and a primary amine under acidic conditions.

Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution, where a thiol reacts with a suitable leaving group on the imidazole ring.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where the imidazole derivative reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that 2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone exhibits significant antimicrobial activity against various pathogens. For instance:

- In vitro Studies : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

The compound's anticancer properties are also noteworthy. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest:

- Mechanism of Action : Preliminary data suggest that it may act by disrupting microtubule formation or inducing oxidative stress within cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli demonstrated that it exhibited potent antibacterial activity with MIC values ranging from 8 to 32 µg/mL. The results were promising compared to traditional antibiotics .

Case Study 2: Anticancer Potential

In a recent investigation into its anticancer properties, the compound was tested against human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM .

Mechanism of Action

The mechanism by which 2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with other imidazoline derivatives, differing primarily in substituents on the aromatic ring and imidazoline core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Pharmacological and Biochemical Insights

- Antiproliferative Activity : Imidazoline derivatives with aryl groups (e.g., 3,4,5-trimethoxyphenyl) exhibit antiproliferative effects by inhibiting tubulin polymerization or kinase pathways .

- Receptor Modulation : Analog 1 (4-chlorophenyl variant) shows affinity for S1PR3, a receptor involved in immune regulation .

- Metabolic Stability : Fluorine-substituted analogs (e.g., Analog 2) demonstrate improved resistance to oxidative metabolism, enhancing bioavailability .

Biological Activity

The compound 2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a member of the imidazoline class, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate ethyl ester with ethylenediamine to form the imidazoline structure. The detailed synthetic pathway remains under investigation in various studies, focusing on optimizing yields and purity.

Antihypertensive Effects

Research has indicated that compounds containing imidazoline rings exhibit significant activity at imidazoline binding sites (IBS), particularly IBS I(1) and I(2). These sites are implicated in the regulation of blood pressure. A study evaluating derivatives similar to this compound demonstrated that high-affinity interactions with IBS correlate with reductions in mean arterial blood pressure (MAP) in hypertensive models, suggesting potential as antihypertensive agents .

Anticancer Activity

The compound's structural analogs have been assessed for their cytotoxic effects against various cancer cell lines. Notably, derivatives have shown growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. In vitro studies revealed IC50 values ranging from 2.43 μM to 14.65 μM, indicating promising anticancer properties . The mechanisms of action appear to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in oncology .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

- Imidazoline Receptors : The compound exhibits high affinity for imidazoline receptors, which play a crucial role in cardiovascular regulation.

- Microtubule Dynamics : Similar compounds have been identified as microtubule-destabilizing agents, which can inhibit cancer cell proliferation by disrupting mitotic spindle formation .

- Apoptosis Pathways : Studies indicate that treatment with these compounds enhances caspase-3 activity, a key marker of apoptosis .

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Antihypertensive | Spontaneously Hypertensive Rats | N/A | IBS interaction |

| Anticancer | MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 | Apoptosis induction |

| Anticancer | HepG2 (Liver Cancer) | 4.98 - 14.65 | Microtubule destabilization |

Case Studies

Recent investigations into similar compounds have yielded insights into their pharmacological profiles:

- A study on imidazoline derivatives demonstrated significant blood pressure-lowering effects in hypertensive models when administered at specific dosages.

- Another research effort focused on the anticancer properties of structurally related imidazole compounds showed that they could effectively induce apoptosis in cancer cells through caspase activation and disruption of cell cycle progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone, and what intermediates are critical for its preparation?

- Methodology : The compound can be synthesized via multi-step condensation reactions. A common approach involves reacting a substituted imidazole precursor (e.g., 4,5-dihydro-1H-imidazole derivatives) with an ethoxyphenyl ketone under reflux in anhydrous conditions. Key intermediates include 2-(methylthio)-4,5-dihydro-1H-imidazole and 4-ethoxyacetophenone. Reaction optimization may require catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) to enhance yield .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- Methodology :

- ¹H/¹³C NMR : Confirms the ethoxyphenyl group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) and imidazole ring protons (δ ~2.5–3.5 ppm for CH₂ groups in the dihydroimidazole moiety) .

- FT-IR : Identifies carbonyl stretching (C=O at ~1680–1700 cm⁻¹) and C-S vibrations (650–750 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks and fragmentation patterns .

Q. How is X-ray crystallography employed to determine the compound’s crystal structure, and what software is typically used for refinement?

- Methodology : Single-crystal X-ray diffraction is performed at low temperatures (e.g., 90–298 K) to minimize thermal motion artifacts. The SHELX system (SHELXL for refinement) is widely used for solving and refining structures, with validation of bond lengths (mean C–C: ~1.39–1.48 Å) and angles. Hydrogen bonding and π-π stacking interactions are analyzed to understand packing motifs .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors influence regioselectivity in the imidazole ring formation?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require strict anhydrous conditions to avoid hydrolysis .

- Catalysis : Transition-metal catalysts (e.g., CuI) or microwave-assisted synthesis can improve efficiency and regioselectivity by stabilizing transition states .

- Substituent Effects : Electron-donating groups (e.g., ethoxy) on the phenyl ring direct electrophilic attack to specific positions on the imidazole core .

Q. What challenges arise during crystallographic refinement of this compound, and how are disordered solvent molecules or twinning addressed?

- Methodology : Disordered solvent molecules in the lattice are modeled using PART instructions in SHELXL, with occupancy factors adjusted iteratively. For twinned crystals, the HKLF5 format in SHELXL applies twin laws (e.g., twofold rotation) to refine data. R-factors (e.g., <0.05 for high-resolution data) and residual electron density maps guide corrections .

Q. How can conflicting NMR and X-ray data (e.g., tautomeric forms or dynamic behavior) be resolved?

- Methodology :

- Variable-Temperature NMR : Detects tautomerism (e.g., keto-enol equilibria) by observing signal splitting or coalescence at elevated temperatures .

- DFT Calculations : Compare experimental and computed NMR chemical shifts to identify dominant tautomers.

- Crystallographic Constraints : X-ray data provide static snapshots, while NMR captures dynamic behavior in solution .

Q. What computational strategies predict the compound’s biological activity, and how do structural modifications alter its pharmacophore?

- Methodology :

- Molecular Docking : Screens against fungal cytochrome P450 enzymes (e.g., CYP51) using AutoDock Vina, leveraging the imidazole moiety’s coordination to heme iron .

- QSAR Models : Correlate substituent effects (e.g., methylthio vs. ethoxy groups) with antifungal potency. Modifications to the ethoxyphenyl group may enhance lipophilicity and membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.